molecular formula C18H15N3O3S2 B11101649 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11101649
M. Wt: 385.5 g/mol
InChI Key: YFKKTOYHZMVGSA-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H15N3O3S2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H15N3O3S2

Molecular Weight

385.5 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H15N3O3S2/c1-10-20-21-18(26-10)25-9-17(22)19-13-8-15-12(7-16(13)23-2)11-5-3-4-6-14(11)24-15/h3-8H,9H2,1-2H3,(H,19,22)

InChI Key

YFKKTOYHZMVGSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Origin of Product

United States

Biological Activity

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities. With a molecular formula of C18H15N3O3S2C_{18}H_{15}N_{3}O_{3}S_{2} and a molecular weight of 385.46 g/mol, this compound features a complex structure that includes both dibenzo[b,d]furan and thiadiazole moieties, which are known for their diverse biological properties.

PropertyValue
Molecular FormulaC18H15N3O3S2
Molecular Weight385.46 g/mol
CAS NumberNot specified
SynonymsThis compound

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results.

  • Antibacterial Effects : Compounds related to this compound have been tested against pathogens such as E. coli and Staphylococcus aureus, showing moderate to high inhibition rates at concentrations around 100 µg/mL .
  • Antifungal Activity : Similar compounds have also exhibited antifungal properties against species like Candida albicans, indicating a broad spectrum of antimicrobial activity .

Anticancer Potential

Recent studies have explored the anticancer potential of thiadiazole derivatives. The compound's unique structure may contribute to its ability to inhibit cancer cell proliferation.

  • Cell Proliferation Inhibition : Thiadiazole derivatives have been shown to induce apoptosis in various cancer cell lines. For example, compounds with similar structures inhibited the growth of MCF-7 breast cancer cells and HCT-116 colon cancer cells significantly .
  • Mechanism of Action : The mechanism often involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways such as STAT3 and CDK9 .

Case Studies and Research Findings

Several studies have documented the biological activities of thiadiazole-containing compounds:

  • Study on Antimicrobial Properties : A study published in the Egyptian Journal of Chemistry reported that certain thiadiazole derivatives showed significant antibacterial activity against Xanthomonas oryzae at concentrations comparable to commercial bactericides .
  • Anticancer Activity Research : Another research article highlighted that specific derivatives exhibited potent anti-proliferative effects on cancer cell lines with IC50 values lower than those of standard chemotherapeutic agents like cisplatin .

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